4-Methoxy-4-methylcyclohexanamine

Description

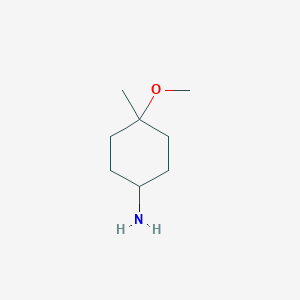

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-4-methylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(10-2)5-3-7(9)4-6-8/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLSCQJMSFVBHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429902-65-7 | |

| Record name | 4-methoxy-4-methylcyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxy 4 Methylcyclohexanamine and Its Analogues

Strategies for Cyclohexanamine Ring Construction

The formation of the cyclohexanamine ring is a fundamental step in the synthesis of 4-methoxy-4-methylcyclohexanamine. A common and industrially significant method for producing cyclohexylamine (B46788) is the catalytic hydrogenation of aniline (B41778). wikipedia.org This process typically utilizes cobalt or nickel-based catalysts to reduce the aromatic ring of aniline to a cyclohexane (B81311) ring. wikipedia.org Another approach involves the ammonolysis of cyclohexanol (B46403).

The stereoselective synthesis of substituted cyclohexanone (B45756) skeletons, which are precursors to cyclohexanamines, is of considerable interest as these structures are found in many natural products and pharmaceuticals. beilstein-journals.org Cascade reactions, such as the Michael-aldol reaction, are powerful tools for constructing highly functionalized cyclohexanones. beilstein-journals.org For instance, the reaction between enones and Michael donors like β-ketosulfones or β-diketones can yield complex cyclohexanone structures. beilstein-journals.org Furthermore, a tandem carbene and photoredox-catalyzed process has been reported for the convergent synthesis of substituted cycloalkanones via a formal [5 + 1] cycloaddition, offering a mild approach to constructing two contiguous C-C bonds. nih.gov

The development of modular protocols for synthesizing disubstituted cyclohexanes with kinetic stereocontrol from readily available substituted methylenecyclohexanes has also been a significant advancement. nih.gov This strategy relies on chain-walking catalysis and the initial introduction of a sterically demanding group to guide the stereochemical outcome. nih.gov

Installation and Modification of Methoxy (B1213986) Groups in Cyclohexyl Systems

The introduction of a methoxy group onto a cyclohexane ring can be achieved through various synthetic methods. One common strategy involves the use of a precursor molecule already containing the methoxy group on an aromatic ring, which is then hydrogenated. For example, 4-methoxybenzylamine (B45378) can be synthesized from 4-methoxybenzonitrile. chemicalbook.com

In the context of creating amides, which can be precursors or derivatives of the target amine, fatty acids can be reacted with molecules like 4-methoxybenzylamine in the presence of coupling agents such as N,N′-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). nih.gov This demonstrates the incorporation of a methoxy-containing moiety that can be part of a larger synthetic scheme. While direct methoxylation of a pre-formed cyclohexane ring is a possible route, the specific methods would depend on the other functional groups present in the molecule to ensure selectivity.

Approaches for Introducing Methyl Substituents on the Cyclohexane Ring

The introduction of a methyl group onto a cyclohexane ring is a key step in the synthesis of this compound. The position and stereochemistry of the methyl group significantly influence the properties of the final molecule. In monosubstituted cyclohexanes like methylcyclohexane, the conformer with the methyl group in the equatorial position is generally more stable due to the avoidance of 1,3-diaxial interactions. libretexts.orglibretexts.org This steric strain is a critical consideration in the synthetic design. The preference for the equatorial position is even more pronounced for larger substituents. libretexts.orgfiveable.me

Synthetic strategies often involve starting with a precursor that already contains the methyl group. For example, the synthesis of trans-4-methylcyclohexylamine can be achieved from a Schiff's base that undergoes isomerization with a strong base. google.com Another approach involves the hydrogenation of 4-methyl phenylboronic acid/ester using a rhodium carbon catalyst to obtain a cis/trans mixture of 4-methyl cyclohexylboronic acid/ester, from which the desired isomer can be separated and converted to the amine. google.com The reaction of substituted cyclohexanones with reagents like thioacetals or thiols in the presence of aluminum chloride can also be used to create substituted cyclohexene (B86901) derivatives, which can be further modified. rsc.org

The choice of synthetic route will dictate the stereochemical outcome. For instance, in disubstituted cyclohexanes, the relative orientation of the substituents (cis or trans) is a crucial factor. khanacademy.org A ring flip can interconvert axial and equatorial positions, and the most stable conformation will be the one that minimizes steric interactions. youtube.comyoutube.comyoutube.com

Amination and Derivatization at the Cyclohexane Moiety

The final and crucial step in the synthesis of this compound is the introduction of the amine group and any subsequent derivatizations. This can be accomplished through several pathways, including direct amination, reductive amination, and amidation followed by reduction.

Direct Amination Routes

Direct amination involves the direct reaction of a suitable precursor, such as an alcohol, with an aminating agent. The direct amination of alcohols to form amines is an attractive pathway as water is the only byproduct. google.com However, this method often requires stringent conditions, such as high temperatures and pressures. google.com For instance, the reaction of cyclohexanol with ammonia (B1221849) can be catalyzed by various metal catalysts. tdl.org Palladium-based catalysts on a cerium oxide support have been shown to be effective for the direct amination of alcohols. google.com Another approach is the amination of cyclohexanone, which can be influenced by the choice of catalyst and reaction conditions. tdl.org

Reductive Amination Pathways

Reductive amination is a widely used and versatile method for synthesizing primary, secondary, and tertiary amines from aldehydes or ketones. researchgate.netmasterorganicchemistry.com This process typically involves the reaction of a carbonyl compound with an amine or ammonia to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.netacs.org

The reductive amination of cyclohexanone and its derivatives is a common strategy. researchgate.netnih.gov The reaction can be carried out using various reducing agents and catalysts. For example, the one-pot catalytic amination of cyclohexanone with aniline can be efficiently performed in the liquid phase over a Pd/C catalyst. nih.gov The reaction proceeds through the formation of a hemiaminal intermediate, followed by dehydration to a secondary imine, which is then hydrogenated. nih.gov The choice of catalyst is crucial; for instance, Pd/C catalysts require a reduction process to activate the palladium zero-valent sites necessary for the hydrogenation and dehydrogenation steps. nih.gov

Different catalysts and conditions can be employed to control the selectivity towards primary, secondary, or tertiary amines. acs.org For example, a lower ammonia-to-aldehyde ratio can favor the formation of secondary amines. acs.org Various metal catalysts, including those based on copper, chromium, and nickel, have been investigated for the reductive amination of cyclohexanone. researchgate.netmdpi.com The use of a proper solvent and molecular sieves to remove the water generated during the reaction can improve the yield of the desired amine. researchgate.netresearchgate.net

| Starting Material | Reagents | Product | Reference |

| Cyclohexanone | Aniline, Pd/C | N-Cyclohexylaniline, Diphenylamine | nih.gov |

| Aldehydes/Ketones | Ammonia, H₂, Pd₁Cu₀.₂/SiO₂ | Secondary Amines | acs.org |

| Cyclohexanone | Ammonia, Cu-Cr-La/γ-Al₂O₃ | Cyclohexylamine | researchgate.net |

| Carbonyl Compounds | Amines, PhSiH₃, Ionic Liquid-supported Organotin | Secondary/Tertiary Amines | researchgate.net |

Amidation and Amine Coupling Reactions

Amidation, the formation of an amide bond, is a fundamental reaction in organic chemistry and can be a key step in the synthesis of amine derivatives. growingscience.comresearchgate.net Amides can be subsequently reduced to amines. The most common method for amide synthesis is the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent. growingscience.com

A variety of coupling reagents have been developed to promote amide bond formation. These include carbodiimides like N,N′-Dicyclohexylcarbodiimide (DCC) and N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). growingscience.comnih.gov The choice of reagent and reaction conditions can be optimized to achieve high conversion, especially for less reactive or electron-deficient amines and carboxylic acids. growingscience.comnih.gov For example, a combination of EDC, DMAP, and a catalytic amount of HOBt (Hydroxybenzotriazole) has been shown to be effective for the amidation of aniline derivatives. nih.gov The mechanism of acid-catalyzed amidation involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the amine. youtube.com

| Carboxylic Acid | Amine | Coupling Reagents/Catalyst | Product | Reference |

| 2-Benzoylbenzoic acid | 3-Methoxybenzohydrazide | HATU, DIPEA | 2-Benzoyl-N'-(3-methoxybenzoyl)benzohydrazide | growingscience.com |

| 3-Cyanobenzoic acid | 4-Phenylpyridin-2-amine | Pyridine, POCl₃ | 3-Cyano-N-(4-phenylpyridin-2-yl)benzamide | growingscience.com |

| Fatty Acid | 4-Methoxybenzylamine | DCC, DMAP | N-(4-methoxybenzyl)alkenamide | nih.gov |

| Functionalized Carboxylic Acids | Electron Deficient Amines | EDC, DMAP, HOBt, DIPEA | Functionalized Amides | nih.gov |

Rearrangement Reactions in Cyclohexyl Systems

Rearrangement reactions offer powerful, and often elegant, pathways to transform one molecular skeleton into another, frequently enabling the synthesis of complex structures from simpler precursors. For the synthesis of cyclohexylamines, several classical name reactions are of particular relevance. These reactions typically involve the migration of a carbon group to an electron-deficient nitrogen atom, creating the foundational C-N bond of the target amine.

Key rearrangement reactions applicable to the synthesis of substituted cyclohexylamines include:

The Beckmann Rearrangement: This reaction converts an oxime into an amide or a lactam. wikipedia.orgorganicreactions.org For a cyclohexyl system, the starting material would be a substituted cyclohexanone oxime. For instance, 4-methoxy-4-methylcyclohexanone (B1429241) could be converted to its corresponding oxime. Upon treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid), the group anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen, yielding a seven-membered ring lactam. wikipedia.orglscollege.ac.in Subsequent hydrolysis of this lactam would open the ring to produce an amino acid, which could then be further manipulated to yield the target amine. The stereospecificity of the migration is a key feature of this reaction. wikipedia.orglscollege.ac.in

The Schmidt Reaction: The Schmidt reaction provides a direct route from a carboxylic acid to a primary amine with the loss of one carbon atom, or from a ketone to an amide. wikipedia.orglibretexts.org When a carboxylic acid is treated with hydrazoic acid (HN₃) under acidic conditions, it forms an acyl azide (B81097) intermediate which rearranges to an isocyanate. wikipedia.orgbyjus.com This isocyanate is then hydrolyzed to the primary amine and carbon dioxide. wikipedia.org Applying this to a relevant precursor, 4-methoxy-4-methylcyclohexanecarboxylic acid could be converted directly into this compound. Alternatively, reacting 4-methoxy-4-methylcyclohexanone with hydrazoic acid would yield a lactam, similar to the Beckmann rearrangement product. libretexts.org

The Hofmann and Curtius Rearrangements: Both of these reactions proceed through an isocyanate intermediate to convert a carboxylic acid derivative into a primary amine, shortening the carbon chain by one atom. wikipedia.orgmasterorganicchemistry.com

The Hofmann rearrangement starts with a primary amide (e.g., 4-methoxy-4-methylcyclohexanecarboxamide), which is treated with bromine and a strong base. wikipedia.orgnumberanalytics.com This generates an N-bromoamide that rearranges to an isocyanate, which is then hydrolyzed to the amine. chemistrysteps.com

The Curtius rearrangement begins with a carboxylic acid, which is first converted to an acyl azide. nih.govwikipedia.org Gentle heating of the acyl azide induces a rearrangement to the isocyanate with full retention of the migrating group's configuration. wikipedia.orgrsc.org This isocyanate can be trapped with water or alcohol to yield the amine or a carbamate, respectively. nih.govorganic-chemistry.org The mild conditions and high stereospecificity make the Curtius rearrangement a versatile tool in complex syntheses. nih.govnih.gov

These rearrangement reactions provide multiple strategic options for installing the amine functionality onto a pre-existing 4-methoxy-4-methylcyclohexyl scaffold.

Stereoselective Synthesis of this compound Diastereomers

The this compound structure contains two stereogenic centers (at C1 and C4), leading to the possibility of two diastereomeric pairs of enantiomers (cis and trans). Controlling the relative and absolute stereochemistry is crucial for applications where only a single isomer is active.

Control of Cis/Trans Stereochemistry in Cyclohexane Systems

The control of diastereoselectivity in 1,4-disubstituted cyclohexanes is a classic challenge in stereoselective synthesis. The relative orientation of the amino and methyl/methoxy groups (cis or trans) significantly impacts the molecule's shape and properties.

A common strategy involves the reduction of a ketone precursor, 4-methoxy-4-methylcyclohexanone. The stereochemical outcome of this reduction is influenced by several factors:

Kinetic vs. Thermodynamic Control: Direct reduction of the ketone often leads to a mixture of cis and trans isomers. Reductive amination, for example, might yield a mixture where the ratio is determined by the reaction kinetics.

Isomerization: A powerful method to obtain the thermodynamically more stable isomer is through equilibration. A patented process for the synthesis of trans-4-methylcyclohexylamine, a close analog, involves treating a Schiff's base of the isomeric mixture with a strong base. This process isomerizes the less stable cis intermediate to the more stable trans form, which can then be hydrolyzed to yield the final product with high diastereomeric purity (trans:cis > 98:2).

Directed Synthesis and Purification: Specific reaction pathways can be designed to favor one isomer. For instance, a method for producing cis-4-methylcyclohexylamine involves the hydrogenation of 4-methyl phenylboronic acid, followed by recrystallization to isolate the pure cis-cyclohexylboronic acid precursor, which is then converted to the amine. This approach yields the final product with a purity of over 99.5%.

The following table summarizes strategies for controlling cis/trans stereochemistry based on analogous systems.

| Method | Target Isomer | Key Strategy | Typical Purity |

| Isomerization | trans | Treatment of a Schiff's base intermediate with a strong base to favor the thermodynamic product. | >98% trans |

| Biocatalytic Resolution | trans | Selective deamination of the cis isomer from a mixture using a transaminase enzyme. | >99% trans |

| Directed Synthesis | cis | Hydrogenation of an aromatic precursor followed by recrystallization to isolate the cis intermediate. | >99.5% cis |

Chiral Auxiliary-Mediated Syntheses

To control the absolute stereochemistry and produce a single enantiomer, chiral auxiliaries can be employed. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

Commonly used chiral auxiliaries in asymmetric synthesis include:

Oxazolidinones (Evans Auxiliaries): These are typically derived from amino acids and are widely used for stereoselective alkylation and aldol (B89426) reactions.

Pseudoephedrine and Pseudoephenamine: These readily available amino alcohols can be converted into amides that direct the diastereoselective alkylation of the α-carbon with very high stereocontrol.

8-Phenylmenthol and trans-2-Phenyl-1-cyclohexanol: These chiral alcohols can be used to form esters that direct additions to the molecule.

In a hypothetical synthesis of a specific enantiomer of this compound, a prochiral precursor could be coupled to a chiral auxiliary. For example, a cyclohexenone derivative could undergo a conjugate addition reaction where the auxiliary shields one face of the molecule, forcing the incoming nucleophile to attack from the opposite face. Alternatively, a carboxylic acid precursor could be attached to an auxiliary like pseudoephenamine, allowing for highly diastereoselective alkylation reactions before the amide is converted to the target amine.

Asymmetric Catalysis in Aminocyclohexane Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates large quantities of a chiral product. This is a cornerstone of modern organic synthesis.

For the synthesis of chiral aminocyclohexanes, several catalytic strategies are prominent:

Asymmetric Hydrogenation: An enamine or imine derived from 4-methoxy-4-methylcyclohexanone can be hydrogenated using a transition metal catalyst (e.g., Rhodium, Iridium, or Ruthenium) complexed with a chiral ligand. The chiral environment around the metal center forces the hydrogen to add to one face of the C=N double bond, leading to the formation of one enantiomer in excess.

Organocatalysis: In recent years, metal-free organocatalysis has emerged as a powerful alternative. Chiral primary amines, derived from natural sources like amino acids or Cinchona alkaloids, can catalyze a wide range of enantioselective reactions. wikipedia.org For example, a chiral phosphoric acid or a primary amine catalyst could be used in the reductive amination of 4-methoxy-4-methylcyclohexanone to produce the chiral amine with high enantiomeric excess. Multifunctional catalysts containing chiral diaminocyclohexane units have shown high efficiency in creating multiple stereocenters in a single cascade reaction. wikipedia.org

The table below highlights some catalytic approaches applicable to aminocyclohexane synthesis.

| Catalytic Approach | Catalyst Type | Precursor Type | Key Transformation |

| Asymmetric Hydrogenation | Chiral Metal-Ligand Complex (e.g., Rh-DuPhos) | Imine or Enamine | Stereoselective reduction of C=N bond |

| Asymmetric Reductive Amination | Chiral Organocatalyst (e.g., Chiral Phosphoric Acid) | Ketone + Amine Source | In-situ formation and reduction of chiral iminium ion |

| Asymmetric Michael Addition | Chiral Diaminocyclohexane-based Catalyst | Cyclohexenone + Amine Source | Stereoselective 1,4-conjugate addition |

These stereoselective methods provide a sophisticated toolbox for the precise construction of the desired diastereomer and enantiomer of this compound.

Stereochemical Analysis of 4 Methoxy 4 Methylcyclohexanamine

Configurational Isomerism: Cis-Trans Diastereomers

Configurational isomers, also known as stereoisomers, are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. libretexts.org For substituted cyclohexanes, this isomerism is often manifested as cis-trans (or geometric) isomerism, where substituents are located on the same side (cis) or opposite sides (trans) of the ring plane. libretexts.orglibretexts.orglibretexts.org

In 4-Methoxy-4-methylcyclohexanamine, the relationship between the amino group at C1 and the methyl group at C4 (as the methoxy (B1213986) group is also at C4, we reference the other substituent) determines the diastereomeric form:

cis-4-Methoxy-4-methylcyclohexanamine: In this isomer, the amino group and the methyl group are on the same side of the cyclohexane (B81311) ring. Due to a plane of symmetry passing through the C1 and C4 atoms, the cis isomer is achiral and is considered a meso compound.

trans-4-Methoxy-4-methylcyclohexanamine: In this isomer, the amino group and the methyl group are on opposite sides of the ring. The trans isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of enantiomers, (1R,4R)- and (1S,4S)-4-methoxy-4-methylcyclohexanamine (assuming a hypothetical priority assignment for illustrative purposes).

These diastereomers are distinct compounds with different physical and chemical properties and cannot be interconverted without breaking chemical bonds. libretexts.org

Conformational Preferences and Dynamics of the Cyclohexane Ring

The cyclohexane ring is not planar and predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. Through a process called ring flipping, one chair conformation can interconvert into another. libretexts.orglibretexts.org In substituted cyclohexanes, the two chair conformers are often not equivalent in energy. libretexts.org Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The relative stability of these conformers is largely dictated by steric strain, particularly 1,3-diaxial interactions, which are repulsive forces between axial substituents on the same side of the ring. youtube.comfiveable.me Generally, a conformer with a bulky substituent in an equatorial position is more stable than one with the same substituent in an axial position. libretexts.org

For trans-4-Methoxy-4-methylcyclohexanamine , two chair conformations are possible:

One conformer has both the amino group and the methyl group in equatorial positions, with the methoxy group being axial.

The other conformer has both the amino group and the methyl group in axial positions, with the methoxy group being equatorial.

The conformer with the diequatorial arrangement of the amino and methyl groups is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions.

For cis-4-Methoxy-4-methylcyclohexanamine , the two chair conformations are:

One conformer has an axial amino group and an equatorial methyl group (with an axial methoxy group).

The other conformer has an equatorial amino group and an axial methyl group (with an equatorial methoxy group).

The equilibrium between these two conformers will depend on the relative steric bulk of the substituents. The dynamic interconversion between chair and boat conformations can influence the reactivity of cyclohexane derivatives. nih.gov The energy difference between conformers determines their relative populations at equilibrium. For example, in methylcyclohexane, the equatorial conformer is favored and constitutes about 95% of the mixture at room temperature. libretexts.orgyoutube.com

| Isomer | Chair Conformer 1 | Chair Conformer 2 | More Stable Conformer | Reason for Stability |

|---|---|---|---|---|

| trans | Amino (eq), Methyl (eq), Methoxy (ax) | Amino (ax), Methyl (ax), Methoxy (eq) | Conformer 1 | Minimizes 1,3-diaxial steric strain by placing the larger amino and methyl groups in equatorial positions. |

| cis | Amino (ax), Methyl (eq), Methoxy (ax) | Amino (eq), Methyl (ax), Methoxy (eq) | Depends on relative steric demands | The equilibrium favors the conformer that places the sterically larger groups in the equatorial position to reduce 1,3-diaxial interactions. |

Determination of Absolute Configuration in Chiral Aminocyclohexanes

Determining the absolute configuration—the precise three-dimensional arrangement of atoms at a chiral center (designated as R or S)—is crucial for understanding the properties of chiral molecules like the trans isomer of this compound. wikipedia.org Several analytical methods can be employed for this purpose.

X-ray Crystallography: This is considered the definitive method for determining absolute configuration. It involves analyzing the diffraction pattern of X-rays passing through a single crystal of a pure enantiomer. This technique provides a detailed three-dimensional map of the atomic positions in the molecule. wikipedia.orgpurechemistry.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine absolute configuration, often by converting the enantiomers into diastereomers using a chiral derivatizing agent. The resulting diastereomers have different NMR spectra, and by analyzing these differences, the absolute configuration can be deduced. nih.govresearchgate.net

Vibrational Optical Activity (VOA): Techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) measure the differential interaction of a chiral molecule with left and right circularly polarized infrared light. By comparing the experimental VCD spectrum with spectra calculated for a known configuration (e.g., the R-enantiomer) using computational methods like Density Functional Theory (DFT), the absolute configuration can be unambiguously assigned without the need for crystallization. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC-based methods can also be used. This involves derivatizing the chiral amine with a chiral reagent to form diastereomers that can be separated and whose elution order can be correlated with a specific absolute configuration. nih.gov

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal to map atomic positions. purechemistry.org | Provides unambiguous, direct structural determination. purechemistry.org | Requires a suitable single crystal of the pure enantiomer. nih.gov |

| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR spectra. researchgate.net | Applicable in solution; does not require crystallization. | Requires a chiral derivatizing agent and may need significant amounts of sample. nih.govresearchgate.net |

| Vibrational Circular Dichroism (VCD) | Measures differential absorption of left and right circularly polarized IR light. nih.gov | Applicable to samples in solution, oils, or neat liquids; powerful when combined with DFT calculations. nih.gov | Requires specialized equipment and computational analysis. nih.gov |

| HPLC with Chiral Derivatizing Agents | Formation of diastereomers with different retention times on an achiral column. nih.gov | High sensitivity, can be used with small quantities and complex mixtures. nih.gov | Relies on the availability of a suitable chiral derivatizing reagent and established correlation rules. nih.gov |

Enantiomeric Separation Techniques

The separation of a racemic mixture of the trans isomer into its individual enantiomers is known as resolution. This is a critical process, as enantiomers can have different biological activities. mdpi.com

Classical Resolution via Diastereomeric Salts: This traditional method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. After separation, the individual enantiomers of the amine can be recovered by removing the resolving agent. rsc.org

Chiral Chromatography: This is a powerful and widely used method for enantiomeric separation. youtube.comkhanacademy.org High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is particularly common. yakhak.org The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus their separation. Polysaccharide-based CSPs are frequently used for the resolution of chiral amines. yakhak.org

Kinetic Resolution: This method relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. For example, an enzyme like cyclohexylamine (B46788) oxidase can selectively oxidize one enantiomer of a racemic amine at a much faster rate than the other, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. cdnsciencepub.com Chiral catalysts can also be used to achieve kinetic resolution through processes like acylation. beilstein-archives.org

| Technique | Principle | Common Application |

|---|---|---|

| Classical Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. rsc.org | Large-scale industrial separations due to low cost, though can be labor-intensive. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. khanacademy.orgyakhak.org | Analytical determination of enantiomeric purity and preparative separation. mdpi.com |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst or enzyme. cdnsciencepub.combeilstein-archives.org | Synthesis of enantiomerically enriched compounds; maximum theoretical yield for one enantiomer is 50%. |

Spectroscopic and Structural Elucidation of 4 Methoxy 4 Methylcyclohexanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Detailed experimental ¹H NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J) for the distinct protons within the 4-Methoxy-4-methylcyclohexanamine molecule, are not available in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific ¹³C NMR chemical shift assignments for the carbon atoms of this compound could not be found.

Two-Dimensional NMR Experiments (e.g., ¹H,¹H-COSY, ¹H,¹³C-HSQC, ¹H,¹³C-HMQC)

No studies reporting the use of two-dimensional NMR techniques for the structural elucidation of this compound were identified.

Solid-State NMR Spectroscopy

Information regarding the solid-state NMR analysis of this compound is not present in the public domain.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

Specific GC-MS data, including retention times and a detailed analysis of the fragmentation pattern for this compound, is not documented in the available resources.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. nih.govchemrxiv.orgpnnl.gov By providing a precise mass measurement, HR-MS can distinguish between compounds with the same nominal mass but different chemical formulas. This level of precision is crucial for the unambiguous identification of unknown compounds and for confirming the structure of newly synthesized molecules. chemrxiv.org

In the context of analyzing complex mixtures, such as those found in environmental or biological samples, HR-MS is invaluable. pnnl.gov The high resolving power allows for the separation of ions with very similar mass-to-charge ratios, which might otherwise overlap in lower-resolution instruments. nih.gov For routine analysis in complex matrices like feed, a resolving power of 35,000 to 70,000 FWHM (full width at half maximum) is often required for accurate mass assignments (<5 ppm). nih.gov

Table 1: Theoretical vs. Measured Mass in HR-MS

| Property | Value |

| Molecular Formula | C8H17NO |

| Theoretical Monoisotopic Mass | 143.1310 u |

| Expected HR-MS Measurement | ~143.1310 ± 0.0007 u (assuming 5 ppm accuracy) |

This table is illustrative and based on the theoretical mass. Actual experimental values would be determined in a laboratory setting.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. youtube.comyoutube.comyoutube.com This hyphenated technique is particularly useful for analyzing complex mixtures, as it separates individual components before they enter the mass spectrometer for analysis. youtube.com The process involves introducing a liquid sample, which is then separated based on the components' interactions with a stationary phase in the chromatography column. youtube.com The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios are measured. youtube.com

LC-MS/MS, a tandem mass spectrometry approach, further enhances the analytical capabilities by allowing for the fragmentation of selected ions to obtain structural information. youtube.com This is particularly useful for identifying metabolites of a parent compound. For instance, in the study of synthetic cathinones, LC-HRMS/MS was used to identify various metabolites formed through processes like hydroxylation, reduction, and N-dealkylation. nih.gov

Although direct LC-MS data for this compound is not available in the provided results, the technique would be instrumental in its analysis, especially in a mixture. It would allow for its separation from other compounds and provide its mass spectrum for identification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. nist.gov Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint for each compound.

For a compound like this compound, the IR spectrum would be expected to show characteristic peaks for the amine (N-H), ether (C-O), and alkane (C-H) functional groups. The NIST WebBook provides gas-phase IR spectra for related compounds, such as 4,4'-methylenebis(cyclohexanamine) and 7-methoxy-4-methylcoumarin (B191837), which can offer insights into the expected spectral regions for the functional groups present in this compound. nist.govnist.gov For example, the N-H stretching vibrations of primary amines typically appear in the range of 3300-3500 cm⁻¹, while C-O stretching of ethers is often observed around 1050-1150 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Amine | N-H stretch | 3300 - 3500 (two bands for primary amine) |

| Amine | N-H bend | 1590 - 1650 |

| Ether | C-O stretch | 1050 - 1150 |

| Alkane | C-H stretch | 2850 - 2960 |

| Alkane | C-H bend | 1350 - 1470 |

This table is based on typical IR absorption ranges for the respective functional groups and does not represent experimental data.

X-ray Crystallography and Diffraction Studies

X-ray crystallography and diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

While no single-crystal X-ray diffraction data for this compound is present in the search results, studies on related molecules like 2-methoxy-4,6-diphenylnicotinonitrile have successfully employed this technique to determine their crystal structure. nih.gov Such an analysis for this compound would definitively establish the stereochemistry of the substituents on the cyclohexane (B81311) ring and provide precise measurements of all bond lengths and angles.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. libretexts.org Instead of a single crystal, a fine powder of the material is used, which results in a diffraction pattern that is characteristic of the crystalline phases present in the sample. libretexts.orgpmda.go.jp PXRD is often used for phase identification, determining the purity of a crystalline sample, and can also be used to estimate the amorphous and crystalline fractions. pmda.go.jp

A PXRD pattern of this compound would consist of a series of peaks at specific 2θ angles, which correspond to the different lattice planes in the crystal structure. This pattern serves as a fingerprint for the crystalline form of the compound.

Other Spectroscopic Methods (e.g., UV-Vis, Fluorescence Spectroscopy for related compounds)

UV-Visible (UV-Vis) and fluorescence spectroscopy are techniques that provide information about the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which can indicate the presence of chromophores, such as aromatic rings or conjugated systems. researchgate.net

For a saturated compound like this compound, which lacks significant chromophores, the UV-Vis spectrum is not expected to show strong absorption in the typical UV-Vis range (200-800 nm). However, studies on related aniline (B41778) and cyclohexylamine (B46788) derivatives have shown that derivatization can produce spectrophotometrically active compounds that can be analyzed by UV-Vis spectroscopy. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is highly sensitive but is generally applicable to molecules that are fluorescent, which typically contain extended conjugated π-systems. Therefore, this compound itself is not expected to be fluorescent.

Computational and Theoretical Investigations of 4 Methoxy 4 Methylcyclohexanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 4-methoxy-4-methylcyclohexanamine.

DFT has become a standard method in computational chemistry for studying substituted cyclohexanes. nih.gov These studies typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G* or larger) to approximate the Schrödinger equation, allowing for the calculation of molecular energies and properties. nih.govresearchgate.net For a molecule like this compound, DFT would be used to determine the relative stabilities of its different stereoisomers and conformers, analyze its frontier molecular orbitals (HOMO and LUMO), and predict its reactivity. nih.gov

The conformational landscape of substituted cyclohexanes is a central topic of study. sapub.org For this compound, the cyclohexane (B81311) ring is expected to adopt a chair conformation to minimize angle and torsional strain. youtube.com The key aspect of analysis would be the relative orientation (axial or equatorial) of the three substituents: the amino group, the methoxy (B1213986) group, and the methyl group.

A computational study would involve:

Initial Structures: Building initial 3D models for all possible stereoisomers (e.g., cis/trans relationships between substituents) and their corresponding chair conformers.

Geometry Optimization: Using a method like DFT to find the lowest energy geometry for each starting structure. This process adjusts bond lengths, angles, and dihedrals to find a stable point on the potential energy surface.

Energy Comparison: Comparing the final energies of the optimized structures to determine the most stable conformer. For substituted cyclohexanes, conformers with bulky substituents in the equatorial position are generally more stable to avoid steric strain from 1,3-diaxial interactions. youtube.com

Computational methods can predict various spectroscopic parameters that are crucial for compound characterization. Following geometry optimization, further calculations could predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These predictions are valuable for interpreting experimental spectra and confirming the structure and conformation of the molecule.

UV-Vis Spectra: Electronic excitation energies can be computed to predict the wavelengths of maximum absorption in a UV-Vis spectrum.

Should this compound be involved in a chemical reaction, DFT calculations could be used to map out the entire reaction pathway. This involves locating the transition state structures—the highest energy points along the reaction coordinate. By calculating the energies of reactants, products, and transition states, chemists can determine the activation energy, providing insight into the reaction rate and mechanism.

Molecular Modeling and Simulation

Molecular modeling encompasses a broader range of computational techniques used to simulate the behavior of molecules.

For a flexible molecule like this compound, a systematic conformational search is essential to ensure all low-energy structures are identified. This goes beyond simple chair flips and involves rotating all single bonds (e.g., the C-O bond of the methoxy group). The results are often visualized as an energy landscape, a plot showing the energy of the molecule as a function of one or more geometric parameters (like dihedral angles). This landscape reveals the relative energies of all stable conformers and the energy barriers that separate them, providing a complete picture of the molecule's conformational flexibility.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. youtube.comyoutube.com By integrating Newton's equations of motion, MD simulations provide a dynamic picture of a molecule's behavior, revealing conformational changes, interaction with its environment, and system stability. youtube.commdpi.com The simulation begins with an initial set of coordinates and momenta for every atom in the system, and a force field—a collection of parameters that defines the potential energy of the system—is used to calculate the forces acting on each atom. youtube.comyoutube.com The system is then allowed to evolve over a series of short time steps, typically on the order of femtoseconds (10⁻¹⁵ seconds), to generate a trajectory of atomic positions and velocities. youtube.com

While specific MD simulation studies on this compound are not prominently available in published literature, the methodology can be illustrated by examining studies on structurally related compounds. For example, in simulations of synthetic opioids containing a substituted cyclohexyl ring, each receptor-ligand complex is embedded within a solvated lipid bilayer, often composed of palmitoyl-oleoyl-phosphatidyl-choline (POPC) and thousands of water molecules, to mimic a biological membrane environment. unica.it The system's charges are neutralized by adding counterions to ensure stability. unica.it

Such simulations can reveal crucial information about how a ligand behaves once bound to a receptor. The findings can identify extended or folded conformations of the ligand that are not apparent from static models alone. unica.it For instance, MD studies have shown that removing key methyl groups from a ligand can lead to the loss or weakening of hydrogen bonds within a receptor's binding pocket, which in turn reduces binding affinity. unica.it These dynamic simulations allow for the calculation of ligand-receptor interaction energies, providing a more refined understanding of binding strength and receptor specificity than static docking alone. unica.it

Ligand-Receptor Interaction Modeling (e.g., Docking Studies for related compounds)

Ligand-receptor interaction modeling, commonly known as molecular docking, is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or receptor. mdpi.comnih.gov This method explores various possible binding poses of the ligand within the receptor's binding site and scores them based on factors like binding energy, helping to identify the most likely and stable interaction mode. nih.gov

In the absence of specific docking studies for this compound, insights can be drawn from research on analogous compounds, such as the "U-compounds," which are synthetic opioids featuring a substituted cyclohexanamine moiety. unica.it Studies on these molecules provide a framework for understanding how this compound might interact with biological targets, particularly opioid receptors. unica.it

A critical interaction observed in these related compounds is the electrostatic attraction between the positively charged (protonated) amino group of the ligand and a negatively charged aspartate residue (specifically Asp138 in the kappa-opioid receptor) within the receptor's binding site. unica.it This strong ionic bond is a key anchor for the ligand. Further stabilization is achieved through other interactions, including hydrogen bonds with residues like tryptophan (Trp229) and hydrophobic interactions within defined subpockets of the receptor. unica.it The removal of methyl groups in these analogs has been shown to result in a loss of hydrogen bond contact, leading to lower interaction energy and reduced receptor affinity. unica.it

The combination of docking followed by MD simulations provides a powerful approach, where docking provides an initial static prediction of the binding pose, and MD simulations then explore the dynamic stability and conformational adjustments of the ligand-receptor complex over time. unica.it

Below is a table summarizing ligand-receptor interaction energies from an MD simulation study on related U-compounds with the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR), illustrating the type of data generated in such analyses. unica.it

| Ligand | Receptor | Interaction Energy (kcal/mol) | Receptor Specificity Discrimination Energy (RSDE) (kcal/mol) |

| U-47700 | MOR | -17 | N/A |

| U-50488 | KOR | -29 | N/A |

| N,N-didesmethyl-U-47700 | MOR | Lower than U-47700 | -17 (for MOR) |

| U-47700 | KOR | Lower than U-50488 | -29 (for KOR) |

| Data sourced from a molecular modeling study on U-compounds and opioid receptors. unica.it The RSDE represents the difference in interaction energy between the top-ranking ligand and a lower-scoring ligand for the same receptor. |

Thermochemical Calculations and Thermodynamic Property Prediction

Thermochemical properties, such as the standard molar enthalpy of formation (ΔfHm°), provide fundamental data on the energetic stability of a compound. These values can be determined through experimental techniques like combustion calorimetry or predicted using computational methods. nih.gov

Specific experimental or computational thermochemical data for this compound is not readily found in the literature. However, the process can be understood by examining research on other molecules containing similar functional groups, such as 7-methoxy-4-methylcoumarin (B191837). nih.gov For this molecule, the standard molar enthalpy of formation in the crystalline phase was determined using combustion calorimetry. nih.gov Other properties, such as the enthalpies of sublimation and vaporization, were measured using differential scanning calorimetry (DSC) and thermogravimetry (TGA), respectively. nih.gov

Alongside experimental measurements, computational techniques are increasingly used for accurate predictions. Machine learning algorithms, such as multiple linear regression and stochastic gradient descent, can be trained on datasets of compounds with known thermochemical properties to predict them for new molecules. nih.gov For 7-methoxy-4-methylcoumarin, such models, based on Benson's group additivity method, predicted the gas-phase standard molar enthalpy of formation with a high degree of accuracy (R² of 0.99). nih.gov

The table below presents experimental thermochemical data for 7-methoxy-4-methylcoumarin at 298.15 K, which illustrates the type of information obtained from such investigations. nih.gov

| Property | Value (kJ·mol⁻¹) | Method |

| Standard molar energy of combustion, Δcu°(cr) | -4486.2 ± 2.6 | Combustion Calorimetry |

| Standard molar enthalpy of combustion, ΔcHm°(cr) | -4489.2 ± 2.6 | Calculated from Δcu°(cr) |

| Standard molar enthalpy of formation, ΔfHm°(cr) | -442.2 ± 3.1 | Calculated from ΔcHm°(cr) |

| Standard molar enthalpy of fusion, Δcr¹Hm° | 23.3 ± 0.4 | Differential Scanning Calorimetry (DSC) |

| Standard molar enthalpy of vaporization, ΔlgHm° | 77.9 ± 1.4 | Thermogravimetry (TGA) |

| Standard molar enthalpy of sublimation, ΔcrgHm° | 101.2 ± 1.5 | Calculated (Fusion + Vaporization) |

| Standard molar enthalpy of formation, ΔfHm°(g) (Experimental) | -341.0 ± 3.4 | Calculated from experimental data |

| Standard molar enthalpy of formation, ΔfHm°(g) (Predicted) | -332.2 ± 15.1 | Multiple Linear Regression (ML) |

| This table presents data for 7-methoxy-4-methylcoumarin as an illustrative example of thermochemical analysis. nih.gov |

Reactivity and Further Derivatization of 4 Methoxy 4 Methylcyclohexanamine

Reactions of the Amine Functional Group

The primary amine group is the most reactive site in the molecule, readily participating in a variety of nucleophilic reactions.

The nitrogen atom of the amine can be alkylated to form secondary and tertiary amines. N-methylation, in particular, is a common transformation. Various reagents and catalytic systems have been developed for the N-methylation of amines, including greener alternatives to traditional methods that use toxic reagents like methyl halides or dimethyl sulfate. liv.ac.uk

One such method involves the use of dimethyl carbonate (DMC) as a methylating agent. Studies on analogous cyclohexylamines have shown that catalysts like copper-zirconium bimetallic nanoparticles can facilitate N-methylation with high selectivity. nih.govacs.org For instance, the N-methylation of various amines using DMC has been achieved with high yields at elevated temperatures. acs.org Another approach utilizes paraformaldehyde as a C1 source in the presence of a copper hydride catalyst, which has proven effective for the N-methylation of a broad range of amines under mild conditions. nih.gov

General methods for amine methylation also include the use of dimethyl sulfoxide (B87167) (DMSO) in the presence of formic acid, which can methylate primary amines to their N,N-dimethyl derivatives. liv.ac.uk Catalytic hydrogenative alkylation with formaldehyde (B43269) is another established industrial method. liv.ac.uk

Table 1: Examples of N-Methylation Reactions of Amines

| Amine Type | Methylating Agent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aromatic & Aliphatic Amines | Dimethyl Carbonate (DMC) | Cu-Zr Bimetallic Nanoparticles, 180°C | N-Methylated Amines | nih.govacs.org |

| Aromatic & Aliphatic Amines | Paraformaldehyde | (CAAC)CuH, 80°C | N-Methylated Amines | nih.gov |

| Aromatic Amines | Dimethyl Sulfoxide (DMSO) | Formic Acid, 150°C | N,N-Dimethylated Amines | liv.ac.uk |

This table presents general methodologies for N-methylation that are applicable to primary amines like 4-methoxy-4-methylcyclohexanamine.

The primary amine of this compound readily reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (often activated) to form stable N-acyl derivatives, specifically carboxamides. This reaction is a fundamental transformation in organic synthesis. The formation of a carboxamide can be a competing reaction during N-methylation when using dimethyl carbonate as the reagent. nih.gov The synthesis of various carboxamides is a common objective in medicinal chemistry and materials science.

The amine group can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and can be catalyzed by either acid or base. pdx.edupressbooks.pub The resulting imine can then be reduced to a secondary amine, a process known as reductive amination. The formation of an iminium ion is a key intermediate in reactions like the Mannich reaction. pressbooks.pub

The aldol (B89426) condensation, a reaction between an enolate and a carbonyl compound, is a related fundamental carbon-carbon bond-forming reaction. youtube.comlibretexts.org While not a direct reaction of the amine itself, the principles of carbonyl reactivity are central to these transformations. youtube.comlibretexts.org

Reactions Involving the Methoxy (B1213986) Functional Group

The methoxy group (an ether) is generally less reactive than the amine group. Its primary reaction is ether cleavage, which typically requires harsh conditions, such as strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids like boron tribromide (BBr₃). Cleavage of the methyl ether would result in the formation of the corresponding alcohol, 4-amino-1-methylcyclohexan-1-ol.

Cyclohexane (B81311) Ring Transformations

Transformations involving the cyclohexane ring itself are less common and would require more forcing conditions that could lead to ring-opening or rearrangement reactions. Specific reactions targeting the cyclohexane ring of this compound are not widely documented, as the functional groups are typically the primary sites of reactivity.

Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediates in Complex Molecule Construction

There is a lack of specific examples in the scientific literature detailing the use of 4-methoxy-4-methylcyclohexanamine as a synthetic intermediate in the construction of complex molecules.

Utilization as Chiral Building Blocks in Asymmetric Synthesis

No specific studies or data were found that describe the application of this compound as a chiral building block in asymmetric synthesis.

Application in the Design and Synthesis of Functional Ligands and Catalysts

There is no available research detailing the design and synthesis of functional ligands or catalysts derived from this compound.

Incorporation into Polymeric Systems and Materials (e.g., as stabilizers or modifiers)

Information on the incorporation of this compound into polymeric systems, either as a stabilizer, modifier, or for other functional purposes, is not present in the reviewed literature.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. Future research on 4-Methoxy-4-methylcyclohexanamine should prioritize the development of more efficient and environmentally benign synthetic pathways. Current methodologies for producing substituted cyclohexylamines often rely on multi-step processes that may involve harsh reagents and generate significant waste.

A promising avenue for exploration is the application of catalytic hydrogenation and reductive amination techniques. For instance, the synthesis of cyclohexylamines from corresponding anilines or nitrobenzenes can achieve high yields, and similar strategies could be adapted for this compound. mdpi.com The direct amination of cyclohexanol (B46403) derivatives using ammonia (B1221849) over a catalyst is another area ripe for investigation, with statistical modeling potentially aiding in the optimization of reaction conditions. researchgate.net

A key challenge in the synthesis of this compound is the control of stereochemistry. Future synthetic strategies should aim for high diastereoselectivity, potentially through catalyst-controlled reactions or the use of chiral auxiliaries. The synthesis of structurally related highly substituted cyclohexanones has been achieved with complete diastereoselectivity, providing a strong precedent for such endeavors. beilstein-journals.org

Advanced Characterization of Stereoisomeric Forms

The this compound molecule possesses stereogenic centers, leading to the existence of multiple stereoisomers. A critical area for future research is the comprehensive separation, isolation, and characterization of these individual stereoisomers. The distinct three-dimensional arrangement of atoms in each isomer can lead to significant differences in their physical, chemical, and biological properties.

Advanced analytical techniques, such as chiral chromatography (e.g., HPLC with chiral stationary phases) and spectroscopic methods (e.g., NMR spectroscopy with chiral solvating agents), will be instrumental in separating and identifying the different stereoisomers. Once isolated, the absolute configuration of each isomer should be determined using techniques like X-ray crystallography.

Understanding the unique properties of each stereoisomer is crucial for any potential applications, particularly in fields like medicinal chemistry where stereochemistry often dictates biological activity. For example, in related compounds, different stereoisomers can exhibit vastly different pharmacological profiles.

Expansion of Computational Studies for Predictive Chemical Design

Computational chemistry offers a powerful tool for accelerating the design and development of novel chemical entities and processes. Future research on this compound should leverage computational modeling to predict its properties, reactivity, and potential applications.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of the different stereoisomers. This information can aid in the interpretation of experimental data and provide insights into the factors governing isomeric stability and reactivity.

Furthermore, molecular dynamics simulations can be used to study the behavior of this compound in different environments, such as in solution or interacting with biological macromolecules. This can provide valuable information for designing molecules with specific binding affinities or transport properties.

In the realm of synthesis, computational tools can be used to model reaction mechanisms and predict the outcome of different synthetic strategies. This can help in the rational design of more efficient and selective synthetic routes, reducing the need for extensive empirical optimization. The use of statistical modeling and machine learning algorithms, as has been applied to the amination of cyclohexanol, could also be a fruitful avenue for predicting reaction performance and optimizing process parameters. researchgate.net

Exploration of Novel Synthetic Applications in Diversified Chemical Spaces

The unique structural features of this compound, a substituted cyclic amine, make it an attractive building block for the synthesis of a wide range of more complex molecules. A significant area for future research is the exploration of its utility in creating novel compounds with potential applications in medicinal chemistry, materials science, and agrochemicals.

The primary amine group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger molecular scaffolds. Its potential as a pharmacophore or a key intermediate in the synthesis of biologically active compounds warrants thorough investigation. The application of related N-substituted cyclopropylmethylamines as selective serotonin (B10506) receptor agonists highlights the potential of such amine scaffolds in drug discovery. nih.gov

Moreover, the cyclohexyl ring provides a rigid scaffold that can be further functionalized. The synthesis of spiro[cyclohexane-1,3'-isoquinolines] from a related 1-methoxy-4-methylcyclohexane (B2613221) derivative demonstrates the potential for constructing complex polycyclic systems. researchgate.net The incorporation of this motif into polymers or other materials could also lead to novel properties and applications. The growing interest in sulfoximines in medicinal chemistry, for example, suggests that derivatization of the amine group could lead to compounds with interesting biological activities. nih.govresearchgate.netresearchgate.net The introduction of fluorine-containing groups is another strategy that has gained popularity in drug discovery and could be explored with this scaffold. eurekaselect.com

By systematically exploring the reactivity of this compound and its derivatives, researchers can unlock new chemical spaces and develop innovative molecules with tailored properties for a variety of applications.

Q & A

Basic: What are the optimal synthetic routes for 4-Methoxy-4-methylcyclohexanamine, and how can reaction conditions be optimized?

Answer:

A two-step synthesis is commonly employed:

Cyclohexanone functionalization : Introduce the methoxy and methyl groups via nucleophilic substitution or Grignard reactions. For example, methoxy groups can be added using methanol under acidic conditions, while methyl groups may be introduced via alkylation .

Reductive amination : Convert the ketone intermediate to the amine using ammonium acetate and sodium cyanoborohydride in a methanol/acetic acid solvent system. Optimize pH (~6.5) and temperature (40–60°C) to maximize yield .

Key parameters : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm methoxy (δ ~3.3 ppm) and methyl group positions. Compare with analogs like 4-Hydroxy-2,2-dimethylcyclohexanone for structural validation .

- IR : Detect amine N-H stretches (~3300 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- HPLC-MS : Use reverse-phase C18 columns with ESI+ ionization to confirm molecular ion peaks (e.g., [M+H]+ at m/z 172). Compare retention times with standards .

Advanced: How can researchers resolve enantiomers of this compound, and what chiral stationary phases are recommended?

Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA or IB) with hexane/isopropanol (90:10) mobile phase. Adjust flow rate (1.0 mL/min) for baseline separation .

- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with known standards.

- Synthesis of chiral auxiliaries : Derivatize with Mosher’s acid chloride to assign absolute configuration via ¹H NMR splitting patterns .

Advanced: What metabolic pathways are hypothesized for this compound in mammalian systems, and how can they be studied?

Answer:

- Phase I metabolism : Predict demethylation of the methoxy group via cytochrome P450 enzymes (CYP2D6/3A4). Use liver microsomes and NADPH cofactors to track metabolite formation .

- Phase II conjugation : Monitor glucuronidation/sulfation using UDP-glucuronic acid or PAPS in hepatocyte assays.

- Analytical methods : Employ LC-HRMS with collision-induced dissociation (CID) to identify metabolites. Cross-reference with databases like HMDB .

Advanced: How does this compound perform as a ligand in asymmetric catalysis, and what steric effects influence its efficacy?

Answer:

- Coordination studies : Test with transition metals (e.g., Rh, Pd) in hydrogenation or cross-coupling reactions. The methyl group’s steric bulk may hinder substrate approach, reducing enantioselectivity.

- Comparative analysis : Benchmark against similar amines (e.g., 4-methoxybenzylamine) using X-ray crystallography to map metal-ligand interactions .

- Computational modeling : Perform DFT calculations to predict binding affinities and transition-state geometries .

Advanced: What stability challenges arise when storing this compound, and how can degradation be mitigated?

Answer:

- Degradation pathways : Oxidation of the amine to nitro derivatives or hydrolysis under acidic/basic conditions.

- Stabilization strategies :

- QC testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis .

Advanced: How should researchers address contradictions in reported stereochemical data for this compound derivatives?

Answer:

- Crystallography : Obtain single-crystal X-ray structures to unambiguously assign stereochemistry. Compare with computational models (e.g., Mercury CSD) .

- Interlaboratory validation : Share samples with independent labs using standardized NMR protocols (e.g., ERETIC2 for quantitative analysis) .

- Meta-analysis : Reconcile discrepancies using databases like Reaxys or SciFinder, filtering for peer-reviewed studies with rigorous spectral validation .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .

- Spill management : Neutralize liquid spills with absorbent materials (vermiculite) and 10% acetic acid solution.

- Waste disposal : Collect in sealed containers labeled “amine waste” and incinerate via certified hazardous waste services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.